2-Bromo-4-(tert-butyl)benzoic acid

Catalog No.
S664732
CAS No.
6332-96-3
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(tert-butyl)benzoic acid

CAS Number

6332-96-3

Product Name

2-Bromo-4-(tert-butyl)benzoic acid

IUPAC Name

2-bromo-4-tert-butylbenzoic acid

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

ZLTIYXKXOZKGDG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)Br

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)Br

Precursor for Organic Synthesis:

2-Br-4-tBu-BA can serve as a valuable building block for synthesizing various organic compounds due to the presence of both a reactive bromine group and a bulky tert-butyl group. The bromine group allows for further substitution reactions, enabling the introduction of diverse functional groups, while the tert-butyl group provides steric hindrance, directing the reaction at the desired position on the aromatic ring. [Source: AOBChem product page, ]

2-Bromo-4-(tert-butyl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₃BrO₂. This compound is characterized by a bromine atom at the second position and a tert-butyl group at the fourth position on the benzene ring, making it a derivative of benzoic acid. It is known for its utility in organic synthesis, particularly as an intermediate in the production of various chemical products, pharmaceuticals, and agrochemicals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.

Major Products

  • Substitution: Formation of derivatives like 2-azido-4-(tert-butyl)benzoic acid.
  • Oxidation: Production of 4-(tert-butyl)benzaldehyde.
  • Reduction: Generation of 2-bromo-4-(tert-butyl)benzyl alcohol .

2-Bromo-4-(tert-butyl)benzoic acid has been studied for its potential biological activities. It is employed in enzyme inhibition studies and as a probe in biochemical assays. Additionally, it has been investigated for its potential use in drug development, particularly in anti-inflammatory and anticancer therapies. Its pharmacokinetic properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system applications .

The synthesis of 2-Bromo-4-(tert-butyl)benzoic acid typically involves the bromination of 4-(tert-butyl)benzoic acid. The reaction can be executed using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide. This reaction is usually conducted in organic solvents like chloroform under controlled temperature conditions to optimize yield and purity.

Industrial Production

On an industrial scale, production methods are optimized for higher yields and include techniques like continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

2-Bromo-4-(tert-butyl)benzoic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Utilized in enzyme inhibition studies and biochemical assays.
  • Medicine: Investigated for drug development targeting anti-inflammatory and anticancer effects.
  • Industry: Used in producing specialty chemicals, polymers, dyes, and pigments .

Several compounds share structural similarities with 2-Bromo-4-(tert-butyl)benzoic acid. Below are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-tert-Butylbenzoic AcidLacks bromine; less reactive in nucleophilic substitutionsSimpler structure without halogen reactivity
2-Bromo-4-methylbenzoic AcidContains a methyl group instead of tert-butylAffects steric and electronic properties
2-Bromo-4-chlorobenzoic AcidContains chlorine instead of tert-butylAlters reactivity compared to brominated analog

Uniqueness

The uniqueness of 2-Bromo-4-(tert-butyl)benzoic acid lies in its combination of a bulky tert-butyl group and a reactive bromine atom. This specific arrangement provides a balance of steric hindrance and reactivity, making it particularly valuable in synthesizing complex organic molecules .

XLogP3

4.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

6332-96-3

Wikipedia

2-Bromo-4-tert-butylbenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types